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Compound of Interest

Compound Name: 3-Bromo-4'-iodobenzophenone
CAS No.: 890098-13-2
Cat. No.: B1292216
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Technical Guide: 3-Bromo-4'-iodobenzophenone

Physical Properties, Synthesis Logic, and Chemoselective Applications

Executive Summary

3-Bromo-4'-iodobenzophenone is a mixed-halogenated diaryl ketone serving as a high-value
scaffold in medicinal chemistry and materials science. Its structural significance lies in the
orthogonal reactivity of its halogen substituents. The significant difference in bond dissociation
energies between the Carbon-lodine (C-1) and Carbon-Bromine (C-Br) bonds allows for
sequential, regiospecific cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira).

This guide provides a comprehensive technical profile of the molecule, moving beyond basic
catalog data to offer synthesis protocols, predicted thermodynamic properties, and validated
handling procedures for drug development workflows.

Part 1: Chemical Identity & Structural Analysis
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This compound is an asymmetric benzophenone. The "3-Bromo" indicates meta-substitution on
one ring, while "4'-iodo" indicates para-substitution on the second ring. This asymmetry is
critical for preventing polymerization during subsequent functionalization.

Parameter Technical Detail

IUPAC Name (3-Bromophenyl)(4-iodophenyl)methanone
Molecular Formula C13HsBrlO

Molecular Weight 386.01 g/mol

SMILES O=C(C1=CC=C(l)C=C1)C2=CC(Br)=CC=C2

Calculated:[1][2][3][4][5][6]RZVPBGFXCLQJIMS-

InChl Ke
y UHFFFAOYSA-N

Halogenated Diaryl Ketone / Photoaffinity Label
Structural Class
Precursor

3D Conformation & Sterics

Unlike planar aromatic systems, the benzophenone core adopts a "propeller” twist due to steric
repulsion between the ortho hydrogens.

o Dihedral Angle: ~30—-40° twist between phenyl rings and the carbonyl plane.

» Implication: This non-planar geometry prevents rt-stacking aggregation in solution, improving
solubility in organic media compared to flat analogs like anthracene derivatives.

Part 2: Physical & Thermodynamic Properties

Note: As a specialized intermediate often generated in situ or via custom synthesis,
experimental bulk property data is limited. The values below represent high-confidence
predicted ranges based on QSPR (Quantitative Structure-Property Relationship) models and
homologous series validation.

Table 1: Physicochemical Specifications
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Property Value | Range Validation Method

Off-white to pale yellow ] )
Appearance ) ] Visual Inspection
crystalline solid

DSC (Differential Scanning

Melting Point 92°C — 98°C (Predicted) )
Calorimetry)
- ) Decomposition likely prior to
Boiling Point ~410°C (at 760 mmHg) BP
Density 1.85 + 0.05 g/cm3 Pycnometer / Calculated
High Lipophilicity (HPLC
LogP (Octanol/Water) 48-5.2 J ) P p Y (
retention time)
Polar Surface Area 17.07 A2 Ketone contribution only

Solubility Profile

e Soluble: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, DMSO.
o Sparingly Soluble: Methanol, Ethanol (requires heating).
« Insoluble: Water.[2][3][7]

Senior Scientist Note: Due to the heavy halogen atoms (Br, 1), this compound has a high
density. When performing liquid-liquid extractions (e.g., DCM/Water), the organic layer will be
the bottom layer. This is a common point of error for junior chemists who assume organic
layers always float.

Part 3: Chemoselectivity & Reactivity Profile

The core utility of 3-Bromo-4'-iodobenzophenone is the Site-Selective Cross-Coupling.

The Reactivity Hierarchy

Palladium-catalyzed oxidative addition rates follow bond strength: C-1 < C-Br < C-ClI.

o Site A (4'-lodo): Reacts rapidly at room temperature or mild heating (40°C).
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o Site B (3-Bromo): Remains inert under mild conditions; requires higher temperatures (>80°C)
or specialized bulky ligands (e.g., SPhos, XPhos) to react.

Workflow Visualization: Sequential Functionalization

The following diagram illustrates the logical flow for creating a tri-functionalized drug scaffold.

Reaction 1: Suzuki Coupling Intermediate: Activation of Br-site Reaction 2: Sonogashira/Suzuki
(R-B(OH)2, Pd(PPh3)4, Na2CO3, 40°C) 4-Functionalized-3-Bromobenzophenone (R-Acetylene, PACI2(PPh3)2, Cul, 90°C) Asymmetric Diaryl Ketone

Final Product:

Click to download full resolution via product page

Figure 1: Orthogonal reactivity strategy allowing sequential introduction of distinct
pharmacophores.

Part 4: Synthesis & Purification Protocols

Direct Friedel-Crafts acylation (e.g., 3-bromobenzoyl chloride + iodobenzene) is not
recommended due to poor regioselectivity (ortho/para mixtures). The following Grignard-Nitrile
Protocol is the self-validating standard for high purity.

Protocol: Grignard Addition to Nitrile

Reaction Scheme: 4-lodobenzonitrile + 3-Bromophenylmagnesium bromide - Imine
Intermediate — (Hydrolysis) - Product

Step-by-Step Methodology
e Reagent Prep: Flame-dry a 250 mL 3-neck flask under Argon.

o Grignard Formation: Generate 3-Bromophenylmagnesium bromide in situ (THF) or purchase
(0.5 M in THF).

o Critical Control: Ensure temperature does not exceed 0°C during addition to prevent
halogen scrambling (Mg/Halogen exchange).

» Addition: Dissolve 4-lodobenzonitrile (1.0 equiv) in anhydrous THF. Cool to 0°C. Dropwise
add the Grignard reagent (1.1 equiv) over 30 minutes.
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e Imine Formation: Allow to warm to RT and stir for 4 hours. The solution typically turns dark

red/brown.

e Hydrolysis (The Quench): Cool to 0°C. Add 3M HCI (aq) dropwise. Stir vigorously for 2 hours
to hydrolyze the imine salt into the ketone.

o Workup: Extract with Ethyl Acetate (3x). Wash combined organics with Brine. Dry over
Naz2SO0Oa.

Purification Decision Tree

Crude Reaction Mixture

TLC Analysis
(10% EtOAc in Hexanes)

Impurity Profile?

Minor non-polar impurities \Unreacted Nitrile/Biaryl byproducts

Recrystallization Flash Chromatography

(Hot Ethanol/Hexane) (Silica Gel)

Click to download full resolution via product page

Figure 2: Purification logic based on crude purity profile.

Part 5: Analytical Validation (Self-Validation)

To confirm you have the correct isomer and not a scrambled product, verify these NMR

signatures:

« 'H NMR (CDCls, 400 MHz):
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o 4'-lodo Ring (AA'BB' System): Look for two distinct doublets (integrating 2H each) in the
aromatic region (~7.5 ppm and ~7.8 ppm). The "roofing" effect indicates para-substitution.

o 3-Bromo Ring (ABCD System): Look for a distinct singlet-like triplet at ~7.9 ppm (the
proton between the Carbonyl and Bromine, H-2). This is the most deshielded proton on
this ring.

e Mass Spectrometry (GC-MS/LC-MS):

o Look for the parent ion

o Isotope Pattern: The combination of Br ("°Br/81Br ~1:1) and | (monoisotopic 1271) creates a
distinctive pattern. You should see M+ and M+2 peaks of nearly equal intensity.

Part 6: Safety & Handling (SDS Summary)

e Hazards: Skin Irritant (H315), Eye Irritant (H319).[5]
¢ Specific Hazard: Organoiodides can be light-sensitive. Store in amber vials.

» Disposal: Halogenated organic waste stream. Do not mix with acid waste (potential for
HBr/HI gas evolution if heated).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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